2-(7-benzyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
Description
This compound belongs to the xanthine-derived purine family, characterized by a bicyclic purine core substituted at positions 3, 7, and 7. Key structural features include:
- 7-Benzyl group: Enhances lipophilicity and may influence receptor binding through hydrophobic interactions.
- 3-Methyl group: Contributes to steric effects and metabolic stability.
- 1-Acetamide moiety: Provides hydrogen-bonding capacity, critical for interactions with biological targets like enzymes or receptors.
The compound’s synthetic route typically involves coupling reactions (e.g., HATU/DIEA-mediated amidation) and purification via preparative chromatography . Structural confirmation is achieved through NMR (1H, 13C) and HRMS.
Properties
IUPAC Name |
2-(7-benzyl-8-bromo-3-methyl-2,6-dioxopurin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O3/c1-19-12-11(13(23)21(15(19)24)8-10(17)22)20(14(16)18-12)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBWQKBHBPIZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)N)N(C(=N2)Br)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>58.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646745 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action
Target of Action
The primary targets of the compound “2-(7-benzyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers.
Mode of Action
Based on its structural similarity to other purine derivatives, it may interact with its targets through a free radical reaction. In such reactions, a molecule like N-bromosuccinimide (NBS) can lose a bromo atom, leaving behind a radical that can remove a hydrogen atom from the target molecule.
Biochemical Pathways
Purine derivatives are known to play key roles in various biochemical pathways, including nucleic acid synthesis and energy metabolism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, presence of other molecules, and the specific cellular environment.
Biological Activity
2-(7-benzyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical structure and properties:
- Molecular Formula : C15H13BrN4O4
- CAS Number : 313470-22-3
- Molecular Weight : 393.19 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of purine compounds exhibit notable anticancer properties. For instance, compounds similar to this compound have been evaluated for their effects on various cancer cell lines. A study highlighted that acetamide-based compounds demonstrated significant cytotoxicity against U87MG glioblastoma cells, suggesting a potential mechanism involving the inhibition of heme oxygenase-1 (HO-1), which is often upregulated in tumors to promote survival and proliferation .
Antimicrobial Properties
Compounds with similar structures have shown antimicrobial activity. The presence of bromine and benzyl groups is believed to enhance the lipophilicity and membrane permeability of these compounds, allowing them to exert inhibitory effects on bacterial growth. Research indicates that modifications in the purine scaffold can lead to enhanced antibacterial properties against Gram-positive bacteria .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class can inhibit enzymes critical for DNA synthesis and repair.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Modulation of Signal Transduction Pathways : They may interfere with signaling pathways that promote cell proliferation and survival.
Study 1: Cytotoxicity Against U87MG Cells
A recent investigation into the cytotoxic effects of acetamide derivatives demonstrated that compound 7l (a close analog) exhibited IC50 values in the low micromolar range against U87MG cells. This study supports the hypothesis that modifications on the purine ring can enhance anticancer activity .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of related purine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting that structural modifications could lead to improved antimicrobial agents .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H13BrN4O4 |
| CAS Number | 313470-22-3 |
| Molecular Weight | 393.19 g/mol |
| Anticancer Activity | Significant cytotoxicity against U87MG |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
Comparison with Similar Compounds
Substituent Variations at Position 8
The 8-position is a key determinant of bioactivity. The target compound’s bromo group contrasts with analogues bearing:
Key Insight : Bromine’s electronegativity and size may confer distinct binding kinetics compared to bulkier groups (e.g., pyrazole) or hydrogen-bonding moieties (e.g., thiosemicarbazide).
Modifications at Position 7
The 7-benzyl group is conserved in some analogues but varies in others:
Key Insight : Benzyl groups enhance membrane permeability but may reduce solubility compared to polar substituents (e.g., hydroxyethyl).
Acetamide Functionalization
The acetamide group’s role in hydrogen bonding is consistent across analogues:
- Compound 3 : Acetamide oxygen (O14) exhibits high charge density (−0.488), enabling chelation with metal ions or polar residues in target proteins.
- T-1-PCPA : Acetamide acts as an NH spacer, improving flexibility and ATP-binding site occupancy.
- Compound 5 : Methylcarbamothioyl modification enhances MAO-B inhibition (28% vs. <20% in unmodified analogues).
DFT Insights :
- Compound 3 : Dihedral angles (102.31°–179.53°) confirm non-planar geometry, optimizing interactions with hydrophobic pockets.
- Target Compound : Predicted charge density on bromine may facilitate electrophilic interactions.
Q & A
Q. What are the key synthetic strategies for preparing 2-(7-benzyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide?
- Methodological Answer : The compound can be synthesized via bromination of purine precursors using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH). For example, bromination at the 8-position of purine derivatives is achieved under controlled conditions (e.g., DMF with KOAc at 0–25°C) to minimize side reactions such as dibromination . Subsequent functionalization with benzyl and acetamide groups requires regioselective alkylation and amidation steps, monitored by TLC and purified via column chromatography.
Q. How should researchers handle purification and characterization of this compound?
- Methodological Answer : Purification involves silica gel chromatography with gradients of chloroform/methanol. Characterization relies on NMR (1H/13C) to confirm substitution patterns, particularly distinguishing benzyl protons (δ ~4.5–5.0 ppm) and acetamide carbonyl signals (δ ~170 ppm). Mass spectrometry (ESI-MS) validates molecular weight, while HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .
Q. What safety protocols are essential during synthesis?
- Methodological Answer : Use flame-resistant labware, avoid open flames (due to brominated intermediates), and store the compound in airtight containers under inert gas (argon) to prevent degradation. Safety data sheets (SDS) for analogs emphasize PPE (gloves, goggles) and fume hood usage during synthesis .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize dibrominated byproducts?
- Methodological Answer : Side reactions like 7,8-dibromination (observed in purine bromination ) are mitigated by:
- Temperature control : Lower temperatures (0–5°C) reduce electrophilic bromine reactivity.
- Stoichiometry : Limiting brominating agents to 1.1–1.3 equivalents.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance regioselectivity vs. dichloromethane.
Monitor reaction progress via LC-MS to terminate before byproduct formation.
Q. What analytical methods resolve contradictions in spectral data for structural analogs?
- Methodological Answer : Conflicting NMR signals (e.g., overlapping benzyl/acetamide peaks) are resolved via:
- 2D NMR (COSY, HSQC) : Assigns coupling between adjacent protons and carbons.
- Variable-temperature NMR : Reduces signal broadening caused by rotamers in the acetamide group.
- Comparative analysis : Cross-reference with analogs like 7-benzyl-8-thioether purines (e.g., C16H18N4O3S derivatives) to validate substitution patterns .
Q. How does the bromine substituent influence reactivity in downstream functionalization?
- Methodological Answer : The 8-bromo group acts as a leaving group in nucleophilic aromatic substitution (e.g., Suzuki coupling or amination). Kinetic studies using aryl halide informer libraries (e.g., compound X12 ) show bromine’s superior reactivity vs. chloro analogs in Pd-catalyzed reactions. Computational modeling (DFT) predicts activation barriers for specific substitution pathways.
Q. What strategies improve solubility for in vitro bioassays?
- Methodological Answer :
- Co-solvent systems : Use DMSO/water mixtures (≤5% DMSO) to maintain compound stability.
- Derivatization : Introduce polar groups (e.g., hydroxyl via hydrolysis of the acetamide) while retaining core activity.
- Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance dispersion in aqueous media .
Experimental Design & Data Analysis
Q. How to design stability studies under varying pH and temperature?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, analyzing degradation via HPLC.
- Thermal stability : Use DSC/TGA to identify decomposition temperatures. Store samples at 4°C, 25°C, and 40°C, monitoring purity monthly .
- Light sensitivity : Expose to UV/visible light and track photodegradation products via LC-MS.
Q. What computational tools predict metabolic pathways for this compound?
- Methodological Answer :
- In silico metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., acetamide hydrolysis or bromine displacement).
- Docking studies : Map interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) to anticipate inhibitory effects .
Q. How to address discrepancies in biological activity across cell lines?
- Methodological Answer :
- Dose-response curves : Test potency (IC50) in ≥3 cell lines (e.g., HEK293, HeLa, primary cells) to identify lineage-specific effects.
- Off-target profiling : Use kinase/GPCR panels to rule out non-specific binding.
- Transcriptomics : RNA-seq of treated vs. untreated cells reveals pathway-specific modulation .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
